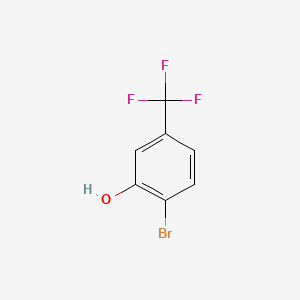

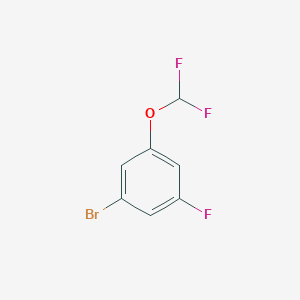

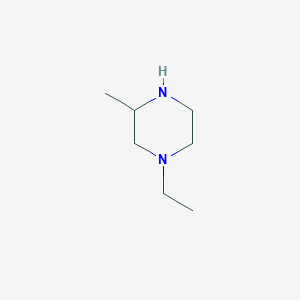

![molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5](/img/structure/B1343156.png)

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Overview

Description

Comprehensive Analysis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

The compound 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of the bromine atom suggests potential for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods could potentially be adapted for the synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated heterocycles. For example, the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similar analysis could be conducted for 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one to elucidate its conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated heterocycles often participate in various chemical reactions, particularly in cross-coupling reactions due to the presence of the bromine atom, which can act as a good leaving group. The direct bromination of dithienopyridines has been studied, showing disubstitution at both positions of the C ring . This suggests that 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could undergo further functionalization through similar bromination reactions or other transformations such as Suzuki coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from related compounds. For instance, the crystal structure of a similar compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, is stabilized by intermolecular and intramolecular C–H⋯O hydrogen bonds, indicating potential solubility and stability characteristics . The planarity of the thienopyridine moiety could also affect its electronic properties, making it of interest for electronic materials applications.

Scientific Research Applications

Overview

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one belongs to a class of compounds with a broad spectrum of potential applications in scientific research, particularly in medicinal chemistry and materials science. While specific studies directly referencing this compound are limited, insights can be drawn from research on structurally related heterocyclic compounds and their applications.

Synthetic Pathways and Catalysis

Research has focused on the synthesis of heterocyclic compounds, highlighting the importance of hybrid catalysts in developing pharmaceutical precursors. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share synthetic and structural similarities with thienopyridinones (Parmar, Vala, & Patel, 2023). These methodologies could potentially be applied to the synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, leveraging the versatility and efficiency of hybrid catalysts for complex heterocyclic structures.

Biological Activity and Drug Development

The structural motif of thienopyridinones is indicative of potential biological activity. Studies on phenothiazines, which are structurally diverse heterocyclic compounds, have revealed a wide range of biological activities including antibacterial, anticancer, and antiviral effects. These activities stem from the compounds' ability to interact with biological systems through various mechanisms, suggesting that 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could also possess significant biological properties (Pluta, Morak-Młodawska, & Jeleń, 2011).

Chemosensing Applications

Pyridine derivatives, which are closely related to thienopyridinones, have been extensively studied for their chemosensing capabilities. These compounds exhibit high affinity for various ions and neutral species, making them effective chemosensors for the detection of diverse species in environmental, agricultural, and biological samples. Given the structural similarity, 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could potentially be explored for chemosensing applications, leveraging its heterocyclic core for selective detection mechanisms (Abu-Taweel et al., 2022).

Safety And Hazards

There is no specific safety and hazard information available for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.

Future Directions

There is no specific information available on the future directions of research or applications for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.

Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and consultation with a chemistry professional is recommended.

properties

IUPAC Name |

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAVYSRYAOUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250064 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

CAS RN |

690636-04-5 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690636-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

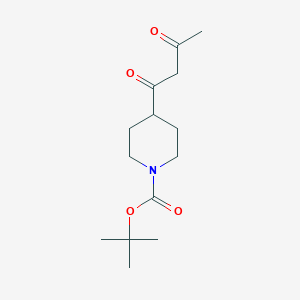

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

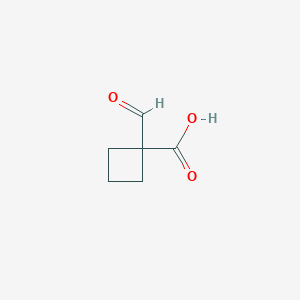

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)